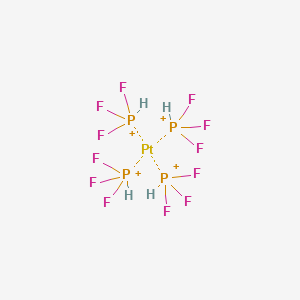
Platinum, tetrakis(phosphorus trifluoride)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of platinum, tetrakis(phosphorus trifluoride)- typically involves the reaction of platinum(II) chloride with phosphorus trifluoride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of platinum, tetrakis(phosphorus trifluoride)- follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Platinum, tetrakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with platinum, tetrakis(phosphorus trifluoride)- include halogens, hydrogen, and various organic ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving platinum, tetrakis(phosphorus trifluoride)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-phosphine complexes .
Aplicaciones Científicas De Investigación
Platinum, tetrakis(phosphorus trifluoride)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of platinum, tetrakis(phosphorus trifluoride)- involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. The pathways involved in these interactions depend on the specific ligands and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)platinum: This compound is similar in structure but uses triphenylphosphine ligands instead of trifluorophosphine.
Tetrakis(triphenylphosphine)palladium: A palladium analogue that shares similar properties and applications.
Wilkinson’s catalyst (RhCl(PPh₃)₃): A rhodium complex used in similar catalytic applications.
Uniqueness
Platinum, tetrakis(phosphorus trifluoride)- is unique due to the strong π-acceptor properties of the trifluorophosphine ligands, which enhance the stability and reactivity of the complex. This makes it particularly effective in catalytic applications and in forming stable complexes with a wide range of ligands .
Propiedades
Número CAS |
19529-53-4 |
|---|---|
Fórmula molecular |
F12P4Pt |
Peso molecular |
546.96 g/mol |
Nombre IUPAC |
platinum;trifluorophosphane |
InChI |
InChI=1S/4F3P.Pt/c4*1-4(2)3; |
Clave InChI |
VJGYJQUTDBRHBS-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Pt] |
SMILES canónico |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Pt] |
Key on ui other cas no. |
19529-53-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















